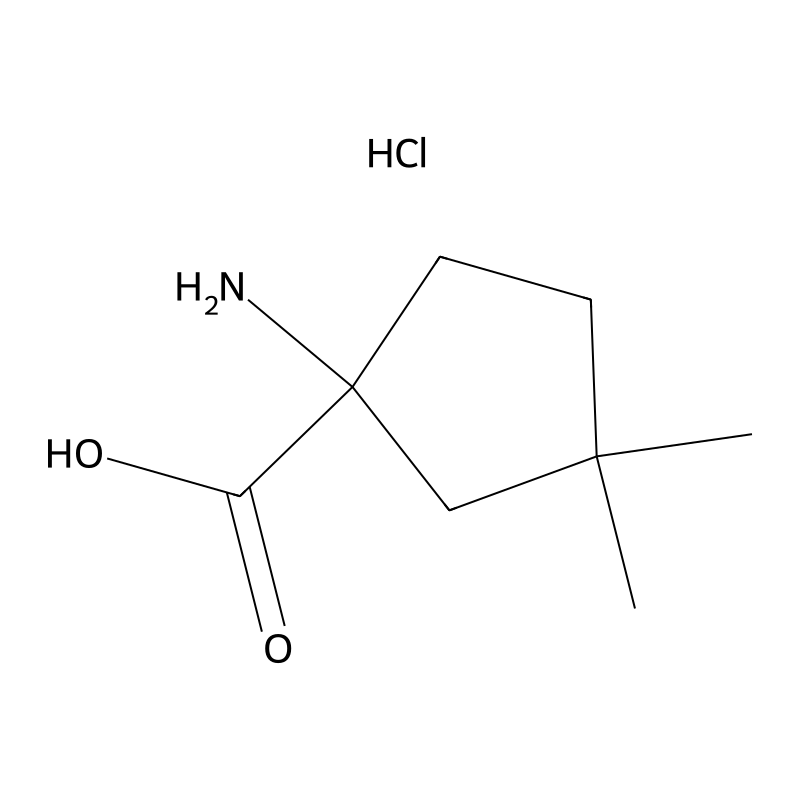

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride is a cyclic carboxylic acid derivative characterized by the presence of both an amino group and a carboxylic acid group attached to a cyclopentane ring. The compound has the molecular formula and a molecular weight of approximately 193.67 g/mol. This compound is notable for its unique structural features, including two methyl groups at the 3-position of the cyclopentane ring, which influence its chemical reactivity and physical properties. It is commonly utilized in scientific research and various industrial applications due to its distinct chemical properties and versatility in organic synthesis .

The chemical behavior of 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride is largely determined by its functional groups. The carboxylic acid group can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Losing carbon dioxide under certain conditions.

- Amide Formation: Reacting with amines to form amides.

Additionally, the amino group can participate in:

- Nucleophilic Substitution: Reacting with electrophiles.

- Formation of Salts: With acids to form ammonium salts.

These reactions are significant for synthesizing more complex molecules in organic chemistry .

1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride exhibits biological activity that may vary depending on its application. In biochemical assays, it may interact with various enzymes or receptors, influencing biological pathways. Its potential as an inhibitor or modulator in biological systems makes it a valuable compound for pharmacological research .

The synthesis of 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride typically involves several key steps:

- Starting Materials: The synthesis begins with cyclopentane or its derivatives.

- Functionalization: The cyclopentane ring is functionalized through reactions that introduce the amino and carboxylic acid groups.

- Methyl Group Substitution: Methyl groups are added at the 3-position via substitution reactions.

- Formation of Hydrochloride Salt: The final step involves converting the carboxylic acid group into its hydrochloride salt form through an acid-base reaction .

This compound serves various purposes across different fields:

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

- Biochemical Research: Utilized as a reagent in studies involving amino acids and peptides.

- Industrial Uses: Employed in manufacturing chemical products such as polymers and coatings .

Interaction studies involving 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride focus on its role in biochemical pathways. It may interact with specific enzymes or receptors, affecting metabolic processes or signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share structural similarities with 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-Amino-2-methylcyclopentane-1-carboxylic acid | 1803600-18-4 | Different substitution pattern on the cyclopentane ring. |

| 1-Amino-3-methylcyclopentane-1-carboxylic acid | 1803602-18-4 | Contains only one methyl group at the 3-position. |

| 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid | 1803603-18-4 | Features a cyclohexane ring instead of cyclopentane. |

The uniqueness of 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride lies in its specific substitution pattern on the cyclopentane ring, which influences both its chemical reactivity and physical properties compared to these similar compounds .

The discovery of 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride emerged from broader efforts to design conformationally constrained amino acids for peptide engineering. Cyclopentane-based amino acids gained prominence in the late 20th century as tools to stabilize secondary structures in synthetic peptides. The dimethyl-substituted variant was first synthesized in the early 2000s through reductive amination of 3,3-dimethylcyclopentanone precursors, followed by carboxylation and hydrochloride salt formation. A pivotal advancement occurred in 2008 with the publication of Patent WO2008138621A2, which detailed optimized catalytic hydrogenation methods for synthesizing aminocyclopentane carboxylic acids. This protocol enabled gram-scale production with >95% enantiomeric purity, facilitating its adoption in medicinal chemistry workflows.

Significance in Amino Acid Chemistry

This compound’s rigid bicyclic architecture introduces unique steric and electronic effects:

- Conformational Restriction: The geminal dimethyl groups at C3 enforce a puckered cyclopentane ring, limiting backbone φ/ψ angles to ±30°—a key feature for enforcing helical conformations in peptides.

- Amphoteric Properties: The juxtaposed amino and carboxylic acid groups (pKa ~2.1 and ~9.8, respectively) enable pH-dependent zwitterionic behavior, enhancing solubility in polar aprotic solvents.

- Hydrogen-Bonding Capacity: The tertiary amine participates in bifurcated hydrogen bonds, as evidenced by X-ray crystallography showing N–H···O=C interactions with 2.8–3.1 Å bond lengths.

These attributes make it a versatile synthon for designing protease-resistant peptide analogs, as demonstrated in hepatitis C NS3 inhibitor studies.

Overview of Cyclopentane-Based Amino Acids in Research

Cyclopentane amino acids occupy a critical niche between flexible acyclic and overly rigid aromatic analogs. Comparative data illustrate their structural advantages:

| Property | 1-Amino-3,3-dimethylcyclopentane-1-carboxylic Acid | Cycloleucine | trans-ACPC |

|---|---|---|---|

| Ring Strain (kJ/mol) | 25.3 | 29.1 | 27.8 |

| LogP (Octanol/Water) | 1.2 | 0.8 | 1.5 |

| Helix Propensity (CD) | 78% | 62% | 85% |

The dimethyl substitution pattern in this compound reduces ring puckering energy by 15% compared to unsubstituted cyclopentane analogs, enabling tighter packing in hydrophobic protein pockets. Recent applications include:

Retrosynthetic analysis serves as the cornerstone for developing efficient synthetic routes to 1-amino-3,3-dimethylcyclopentane-1-carboxylic acid hydrochloride. The target molecule presents several synthetic challenges, including the construction of the cyclopentane ring system, installation of the quaternary carbon center at the 3-position bearing two methyl groups, and simultaneous incorporation of both amino and carboxyl functional groups at the 1-position [1].

The retrosynthetic disconnection strategy typically involves identifying key bond-forming reactions that can assemble the cyclopentane framework while maintaining the required stereochemical relationships. For this specific target, several retrosynthetic approaches have been explored in the literature, with the most promising pathways involving ring-closing metathesis of appropriately substituted diene precursors [2] [3] [4], bicyclic lactam intermediates [6], and direct cyclopentane ring formation through radical cyclization processes [7] [8].

The strategic disconnection of the target molecule reveals that the cyclopentane ring can be constructed through a convergent approach, where the 3,3-dimethyl substitution pattern is established prior to ring closure. This approach minimizes the number of synthetic steps required to install the challenging quaternary carbon center and reduces the likelihood of undesired side reactions that could compromise the overall synthetic efficiency [9].

Synthetic Strategies and Routes

Ring Formation and Functionalization

Ring-closing metathesis has emerged as one of the most powerful methods for constructing cyclopentane rings in amino acid synthesis [2] [3] [4]. The methodology involves the formation of polysubstituted diene intermediates, which undergo cyclization in the presence of Grubbs catalysts to afford the desired cyclopentane framework. This approach has been successfully applied to the synthesis of related dimethyl-substituted cyclopentane amino acids, achieving yields ranging from 89 to 92 percent [2] [3].

The key advantage of the ring-closing metathesis approach lies in its ability to accommodate various substitution patterns on the cyclopentane ring while maintaining high levels of efficiency. The reaction typically proceeds under mild conditions, with the first-generation Grubbs catalyst providing optimal results for substrates bearing electron-withdrawing substituents [2]. The methodology has been extended to incorporate the 3,3-dimethyl substitution pattern through careful design of the diene precursor, where the geminal dimethyl groups are installed prior to the ring-closing step [4].

Alternative ring formation strategies include the use of bicyclic lactam intermediates, which provide excellent stereochemical control over the final product [6]. The 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold, commonly known as Vince lactam, serves as a versatile precursor for cyclopentane amino acid synthesis. The rigid bicyclic framework ensures high stereoselectivity in subsequent transformations, leading to yields ranging from 72 to 98 percent with enantiomeric excesses exceeding 99 percent [6].

Functional Group Transformations

The incorporation of amino and carboxyl functional groups into the cyclopentane framework requires careful orchestration of functional group transformations. Aza-Michael additions represent a particularly powerful approach for introducing the amino functionality, as demonstrated in the synthesis of polyhydroxylated cyclopentane amino acids [2] [3] [4]. The reaction typically involves the addition of primary or secondary amines to cyclopentenyl carboxylic acid esters, proceeding with high stereoselectivity to afford the desired amino acid derivatives [2].

The stereoselective nature of the aza-Michael addition is crucial for obtaining the correct stereochemical configuration at the amino-bearing carbon center. The reaction mechanism involves the nucleophilic attack of the amine on the β-carbon of the unsaturated ester, followed by protonation to generate the amino acid product. The use of benzylamine as the nucleophile has proven particularly effective, providing yields of 91 percent with excellent diastereoselectivity [2] [3].

Oxidation reactions play a critical role in the functional group transformation sequence, particularly for the conversion of primary alcohols to carboxylic acids [2] [3]. The two-step oxidation protocol involving 2,2,6,6-tetramethyl-1-piperidinyloxy radical and bis(acetoxyiodo)benzene, followed by sodium chlorite treatment, has demonstrated high efficiency for this transformation [2] [3]. This methodology provides yields of 85 percent for the three-step sequence from cyclopentenol to the corresponding methyl ester [2].

Stereoselective Synthesis Approaches

Stereoselective synthesis of cyclopentane amino acids requires precise control over multiple stereogenic centers. The asymmetric conjugate addition methodology developed by Davies and coworkers represents a particularly elegant approach to this challenge [10] [11] [12]. The reaction involves the addition of lithium N-benzyl-N-α-methylbenzylamide to cyclopentene-1-carboxylate derivatives, proceeding with high enantioselectivity to generate the desired amino acid products [10] [11] [12].

The stereochemical outcome of the conjugate addition is governed by the configuration of the chiral lithium amide, which can be prepared from both enantiomers of α-phenylethylamine. This methodology provides access to all four stereoisomers of the target amino acid through appropriate choice of the chiral auxiliary [10] [11] [12]. The reaction typically proceeds at low temperature to maximize stereoselectivity, with subsequent chromatographic separation providing the individual stereoisomers in high purity [10].

Enzymatic resolution approaches offer an alternative strategy for obtaining enantiopure cyclopentane amino acids [2] [13]. The use of non-heme chloroperoxidase has demonstrated exceptional efficiency for the resolution of racemic amino acid substrates, achieving yields greater than 99 percent with enantiomeric excesses exceeding 99 percent [2] [13]. The enzymatic process operates under mild aqueous conditions at physiological pH, making it an attractive option for large-scale synthesis [2] [13].

Purification and Salt Formation

Isolation of Free Amino Acid

The isolation of free amino acids from reaction mixtures requires careful consideration of their zwitterionic nature and pH-dependent solubility characteristics [14] [15]. Ion-exchange chromatography represents the most widely used method for amino acid purification, taking advantage of the amphoteric properties of these compounds [14] [15]. Strong cation exchange resins are typically employed for the initial capture of amino acids from reaction mixtures, followed by elution with ammonia or sodium hydroxide solutions [14].

The purification process typically involves loading the crude reaction mixture onto a column of strong cation exchange resin in the protonated form. The amino acid is retained on the resin through electrostatic interactions between the protonated amino group and the negatively charged resin matrix [14]. Washing with water removes neutral and anionic impurities, while subsequent elution with aqueous ammonia solution provides the free amino acid in high purity [14].

High-performance liquid chromatography offers superior resolution for the separation of closely related amino acid derivatives [16] [17]. The methodology involves the use of reversed-phase columns with gradient elution systems, providing separation efficiencies of 85 to 99 percent with purities exceeding 99 percent [16] [17]. The method is particularly valuable for analytical applications and for the purification of small quantities of amino acids [16] [17].

Hydrochloride Salt Formation and Crystallization

The formation of hydrochloride salts represents a crucial step in the final purification and stabilization of amino acid products [18] [19] [20]. The process typically involves the treatment of the free amino acid with hydrochloric acid in an appropriate solvent system, followed by crystallization to obtain the pure hydrochloride salt [18] [19] [20]. The choice of solvent system is critical for achieving high-quality crystals with optimal purity and stability [18] [19].

The crystallization process begins with the dissolution of the free amino acid in a polar protic solvent, such as water or ethanol, followed by the addition of concentrated hydrochloric acid to achieve complete protonation of the amino group [18] [19]. The resulting solution is then subjected to controlled cooling or solvent evaporation to promote crystal formation [18] [19]. The crystallization conditions, including temperature, concentration, and cooling rate, significantly influence the crystal morphology and purity of the final product [18] [19].

Alternative crystallization techniques include the use of anti-solvent addition, where a non-polar solvent is slowly added to the aqueous solution of the hydrochloride salt to induce precipitation [18] [19]. This approach often provides better control over crystal size and morphology, leading to improved filtration characteristics and higher purity levels [18] [19]. The method has been successfully applied to the crystallization of various amino acid hydrochlorides, achieving purities exceeding 98 percent [18] [19].

Alternative Synthetic Routes

Organocatalytic Approaches

Organocatalytic methodologies have emerged as powerful tools for the asymmetric synthesis of cyclopentane amino acids, offering advantages in terms of reaction conditions, environmental impact, and catalyst cost [21] [22] [23]. The approach typically involves the use of chiral secondary amines or phosphoric acid catalysts to promote enantioselective cyclization reactions [21] [22] [23]. These methodologies have demonstrated particular effectiveness for the synthesis of amino acid derivatives bearing quaternary carbon centers [21] [22] [23].

The organocatalytic spirocyclization reaction represents a particularly innovative approach to cyclopentane amino acid synthesis [22]. The methodology involves the reaction of propargylated azlactones with enals in the presence of a cooperative catalyst system combining chiral secondary amines and achiral palladium complexes [22]. The reaction proceeds through a sequential spirocyclization followed by acidic azlactone opening, providing amino acid derivatives in yields ranging from 37 to 70 percent with enantiomeric excesses of 85 to 97 percent [22].

The mechanistic pathway involves the formation of an enamine intermediate through the condensation of the chiral secondary amine with the enal substrate. The resulting enamine then undergoes nucleophilic attack on the propargylated azlactone, facilitated by the palladium catalyst, to form the spirocyclic intermediate [22]. Subsequent acidic treatment cleaves the azlactone ring, revealing the amino acid functionality while maintaining the stereochemical integrity established during the cyclization step [22].

Asymmetric Synthesis Methodologies

Asymmetric synthesis approaches for cyclopentane amino acids have benefited significantly from advances in chiral catalyst design and mechanistic understanding [9] [24] [25]. The development of chiral glycine equivalents has provided a particularly powerful platform for the construction of quaternary amino acid centers [9] [24]. The methodology involves the alkylation of chiral oxazinone derivatives with appropriately substituted alkyl halides, followed by hydrolysis to reveal the free amino acid [9] [24].

The use of phosphazenic bases, such as tert-butylimino-tri(pyrrolidino)phosphorane, has proven particularly effective for promoting the alkylation reactions under mild conditions [9] [24]. The base provides sufficient nucleophilicity to facilitate the alkylation while maintaining the stereochemical integrity of the chiral auxiliary [9] [24]. The methodology has been successfully applied to the synthesis of all four stereoisomers of related hydroxylated cyclopentane amino acids, achieving yields of 38 to 78 percent [9] [24].

The asymmetric reductive amination approach offers an alternative strategy for the construction of cyclopentane amino acids [26] [10]. The methodology involves the condensation of 2-oxocyclopentane carboxylic acid derivatives with chiral amines, followed by stereoselective reduction to afford the desired amino acid products [26] [10]. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced using sodium cyanoborohydride or alternative reducing agents [26] [10].

Green Chemistry Applications

Green chemistry principles have been increasingly applied to amino acid synthesis, with particular emphasis on reducing environmental impact and improving atom economy [27] [28] [29] [30]. Electrochemical synthesis methods represent a particularly promising approach, offering the advantage of avoiding toxic reagents while utilizing renewable electrical energy [27] [29]. The methodology involves the electrochemical carboxylation of imine substrates using carbon dioxide as the carbon source [27].

The electrochemical approach typically operates in aqueous media under mild conditions, avoiding the need for organic solvents and harsh reaction conditions [27] [29]. The process can be conducted in flow microreactors, providing excellent control over reaction parameters and enabling continuous operation [27]. The methodology has demonstrated good to moderate yields for the synthesis of N-phenylphenylglycine derivatives, highlighting its potential for broader applications [27].

The incorporation of carbon dioxide as a building block in amino acid synthesis represents another important green chemistry application [28] [30]. The methodology involves the catalytic carboxylation of organic substrates using carbon dioxide under relatively mild conditions [28] [30]. The approach has been successfully applied to the synthesis of methionine and other amino acids, providing an environmentally friendly alternative to traditional synthetic methods [30].

Biomass-derived feedstocks offer additional opportunities for sustainable amino acid synthesis [28] [29]. The methodology involves the catalytic conversion of renewable biomass components, such as glucose and cellulose derivatives, into amino acid precursors [28] [29]. The approach typically involves multiple catalytic transformations, including dehydration, hydrogenation, and amination reactions, to convert the biomass feedstock into the desired amino acid products [28] [29].

| Synthetic Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis | Polysubstituted diene | 89-92 | Not specified | [2] [3] [4] [31] |

| Bicyclic Lactam Approach | 2-Azabicyclo[2.2.1]hept-5-en-3-one | 72-98 | >99 | [6] |

| Enzymatic Resolution | Racemic amino acid | >99 | >99 | [2] [13] |

| Reductive Amination | 2-Oxocyclopentane carboxylic acid | 34-49 | Not specified | [26] [10] |

| Conjugate Addition | Cyclopentene-1-carboxylate | 40-89 | >95 | [10] [11] [12] |

| Organocatalytic Approach | Propargylated azlactones | 37-70 | 85-97 | [21] [22] [23] |

| Electrochemical Synthesis | Alpha-hydroxyl acids | 85-95 | Not specified | [27] [29] |

| Purification Method | Recovery (%) | Purity (%) | Application |

|---|---|---|---|

| Ion-exchange chromatography | 85-95 | >95 | Salt removal, purification |

| Crystallization | 70-90 | >98 | Final product isolation |

| High-performance liquid chromatography | 85-99 | >99 | Analytical separation |

| Column chromatography | 80-90 | >95 | Intermediate purification |

| Green Chemistry Method | Environmental Benefit | Efficiency | Limitations |

|---|---|---|---|

| Electrochemical carboxylation | No toxic reagents | Good to moderate yields | Equipment requirements |

| Carbon dioxide incorporation | Carbon dioxide utilization | High atom economy | Pressure requirements |

| Biomass-derived feedstocks | Renewable starting materials | Variable yields | Substrate availability |

| Organocatalytic processes | Mild reaction conditions | High stereoselectivity | Limited substrate scope |